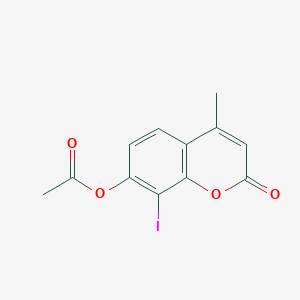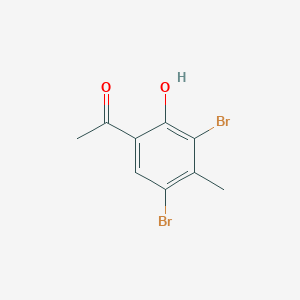![molecular formula C13H15NO6S B5888092 1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as CPSP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it a valuable tool for researchers studying various biochemical and physiological processes.
作用机制
The mechanism of action of 1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid involves its binding to the extracellular domain of Nav1.7, which prevents the channel from opening and thus inhibits the transmission of pain signals. This mechanism has been studied extensively in vitro and in vivo, and has been found to be highly specific for Nav1.7, with little or no effect on other sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of sodium currents in neurons, the modulation of synaptic transmission, and the reduction of pain sensitivity in animal models. These effects have been studied in various cell types and animal models, and have provided valuable insights into the role of Nav1.7 in pain signaling and other physiological processes.
实验室实验的优点和局限性
One of the main advantages of using 1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its specificity for Nav1.7, which allows researchers to selectively study the role of this channel in various biological processes. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on 1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, including studies on its potential therapeutic use in the treatment of pain and other neurological disorders. Other areas of research could include the development of more efficient synthesis methods for this compound, the identification of other compounds that can modulate Nav1.7 activity, and the investigation of the long-term effects of this compound on cells and organisms. Overall, this compound represents a promising tool for researchers studying various aspects of cellular signaling and physiology.
合成方法
1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of piperidine with 3-nitrobenzaldehyde, followed by reduction and sulfonation to yield the final product. This synthesis method has been well-established in the scientific literature and has been used by many researchers to obtain this compound for their experiments.
科学研究应用
1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular signaling, the regulation of neuronal excitability, and the modulation of synaptic transmission. In particular, this compound has been found to be a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system.
属性
IUPAC Name |
1-(3-carboxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-12(16)9-4-6-14(7-5-9)21(19,20)11-3-1-2-10(8-11)13(17)18/h1-3,8-9H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZHDUBBCDYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
